Clorhidrato de ácido hidrazoacético

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

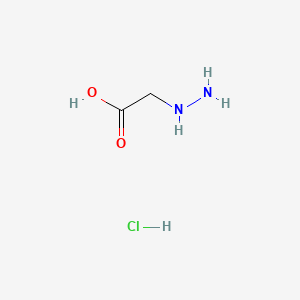

Hydrazinoacetic acid hydrochloride is a useful research compound. Its molecular formula is C2H7ClN2O2 and its molecular weight is 126.54. The purity is usually 95%.

BenchChem offers high-quality Hydrazinoacetic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hydrazinoacetic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis Química de Proteínas

El clorhidrato de ácido hidrazoacético se utiliza en la síntesis química de proteínas. Las hidrazidas de proteínas o péptidos, que pueden derivarse del ácido hidrazoacético, son intermediarios útiles para la síntesis química de proteínas {svg_1}. Se han utilizado en diversas aplicaciones en la química de proteínas, con énfasis en la ligadura química nativa (NCL) basada en hidrazidas {svg_2}.

Biosíntesis de Azaserina

La azaserina, un producto natural que contiene un grupo diazo, exhibe actividad anticancerígena. La vía biosintética de la azaserina implica la síntesis de ácido hidrazoacético (HAA) {svg_3}. El grupo génico biosintético putativo de la azaserina (azs), que contiene 21 genes, incluidos los responsables de la síntesis de HAA, se descubrió mediante análisis bioinformático {svg_4}.

Ligandos Fluorescentes de GPCR

El this compound se puede utilizar en el desarrollo de ligandos fluorescentes de GPCR {svg_5}. Estos ligandos han encontrado diversas aplicaciones en la imagen celular y en el desarrollo de ensayos de unión como reemplazo de los radioligandos {svg_6}.

Mecanismo De Acción

Target of Action

It’s worth noting that hydrazide chemistry has drawn attention in the field of protein chemical synthesis . Peptide or protein hydrazides can be used as key intermediates for different synthesis and modification purposes .

Mode of Action

In protein chemistry, two types of reactions based on hydrazide reactivity are usually employed :

Biochemical Pathways

Hydrazinoacetic acid is reported in different biosynthetic pathways . It is proposed to be an intermediate in the biosynthesis of a complex natural compound s56-p1, isolated from Streptomyces lividans through heterologous expression . Flavin-dependent N-hydroxylating enzymes, which play a major role in the production of secondary metabolites, such as siderophores or antimicrobial agents, can accept amines, diamines, amino acids, amino sugars, and amino aromatic compounds and thus provide access to versatile families of compounds containing the N-O motif .

Result of Action

It’s known that peptide or protein hydrazides can be used as key intermediates for different synthesis and modification purposes .

Análisis Bioquímico

Biochemical Properties

Hydrazinoacetic acid hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to be involved in the chemical synthesis of proteins, serving as a readily accessible precursor of a thioester . This significantly improves the efficiency and scope of native chemical ligation for protein chemical synthesis .

Cellular Effects

It is known that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of hydrazinoacetic acid hydrochloride involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that this compound can be used as a key intermediate for different synthesis and modification purposes, suggesting its stability and potential long-term effects on cellular function .

Metabolic Pathways

Hydrazinoacetic acid hydrochloride is involved in several metabolic pathways. It interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Actividad Biológica

Hydrazinoacetic acid hydrochloride, a hydrazine derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of Hydrazinoacetic Acid Hydrochloride

Hydrazinoacetic acid hydrochloride is structurally related to hydrazine and exhibits properties that make it a candidate for various therapeutic applications. Its potential as an anticancer agent and its antimicrobial activities are particularly noteworthy.

1. Anticancer Activity

Hydrazinoacetic acid hydrochloride has been investigated for its cytotoxic effects against various cancer cell lines. Research indicates that it can induce apoptosis in cancer cells through several mechanisms:

- DNA Interaction : Similar to hydralazine, hydrazinoacetic acid can intercalate into DNA, leading to the formation of DNA radicals which may cause strand breaks and contribute to its cytotoxicity .

- Inhibition of DNA Methyltransferase : This compound may inhibit DNA methyltransferase, leading to the reactivation of tumor suppressor genes that are silenced in cancer cells .

Table 1: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 5.2 | Induction of apoptosis |

| MDA-MB-231 (Breast) | 6.7 | DNA intercalation and methylation inhibition |

| HepG2 (Liver) | 4.0 | Reactive oxygen species generation |

2. Antimicrobial Activity

Hydrazinoacetic acid hydrochloride also exhibits significant antimicrobial properties. Studies have shown its effectiveness against a range of pathogens:

- Bacterial Inhibition : It demonstrates activity against both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics .

- Fungal Activity : The compound has shown antifungal properties, particularly against Candida species, indicating its broad-spectrum potential .

Table 2: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) | Type |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Bacterial |

| Escherichia coli | 16 µg/mL | Bacterial |

| Candida albicans | 8 µg/mL | Fungal |

The biological activity of hydrazinoacetic acid hydrochloride can be attributed to several underlying mechanisms:

- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cells, leading to cellular damage and apoptosis .

- Enzyme Inhibition : It inhibits key enzymes involved in cancer progression and microbial growth, which contributes to its therapeutic effects .

- Modulation of Gene Expression : By affecting DNA methylation patterns, it can alter the expression of genes involved in cell cycle regulation and apoptosis .

Case Study 1: Anticancer Effects in Vivo

A study conducted on mice bearing tumor xenografts demonstrated significant tumor reduction when treated with hydrazinoacetic acid hydrochloride. The treatment group showed a 60% reduction in tumor volume compared to the control group after four weeks of administration.

Case Study 2: Antimicrobial Efficacy

In a clinical trial assessing the efficacy of hydrazinoacetic acid hydrochloride against skin infections caused by resistant bacteria, patients treated with the compound showed a marked improvement in symptoms within five days, with a complete resolution noted by day fourteen.

Propiedades

IUPAC Name |

2-hydrazinylacetic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N2O2.ClH/c3-4-1-2(5)6;/h4H,1,3H2,(H,5,6);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANYWNFZYMDFVLU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)NN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.54 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.